molecular formula C13H12N2OS B2733855 4-(Isopropylthio)benzofuro[3,2-d]pyrimidine CAS No. 851130-44-4

4-(Isopropylthio)benzofuro[3,2-d]pyrimidine

Cat. No.: B2733855
CAS No.: 851130-44-4
M. Wt: 244.31
InChI Key: SGOADMSJOPXJPK-UHFFFAOYSA-N
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Description

4-(Isopropylthio)benzofuro[3,2-d]pyrimidine is a synthetic small molecule belonging to the benzofuro[3,2-d]pyrimidine class of heterocyclic compounds, which are recognized as privileged scaffolds in medicinal chemistry for their diverse biological potential . The core benzofuropyrimidine structure is a fused bicyclic system that is structurally analogous to kinase inhibitors reported in scientific literature, suggesting its utility as a key intermediate in the design and synthesis of potential therapeutic agents . Researchers value this compound primarily for exploring structure-activity relationships (SAR) in drug discovery campaigns, particularly in the development of tyrosine kinase inhibitors . Kinases are enzymes involved in critical cellular signaling pathways, and their dysregulation is a hallmark of various diseases, including cancer . The strategic incorporation of the isopropylthio moiety at the 4-position allows for the investigation of steric and electronic effects on target binding affinity and selectivity, which is crucial for optimizing lead compounds . The broader benzofuropyrimidine family has demonstrated significant research value, with studies highlighting potent inhibitory activity against epidermal growth factor receptor (EGFR) mutants like EGFRL858R/T790M, which is a key target in non-small cell lung cancer (NSCLC) . Furthermore, structurally similar analogs have been investigated for their antimicrobial properties and their ability to act as PARP-1 enzyme inhibitors, which play a crucial role in DNA repair mechanisms and are a validated target in oncology . This compound is supplied for research purposes only, providing chemists and biologists with a versatile building block for the synthesis of novel derivatives or as a pharmacophore for probing biological mechanisms. For Research Use Only. Not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-propan-2-ylsulfanyl-[1]benzofuro[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2OS/c1-8(2)17-13-12-11(14-7-15-13)9-5-3-4-6-10(9)16-12/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGOADMSJOPXJPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=NC=NC2=C1OC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Aza-Wittig Reaction for Benzofuro[3,2-d]pyrimidine Core Formation

The aza-Wittig reaction between iminophosphoranes and electrophiles like n-butyl isocyanate serves as a cornerstone for constructing the benzofuropyrimidine scaffold. Under mild conditions (40–50°C), iminophosphoranes react with isocyanate to form carbodiimide intermediates, which subsequently undergo cyclization with nitrogen- or oxygen-containing nucleophiles. Catalytic sodium ethoxide or potassium carbonate facilitates this step, yielding 3-alkyl-2-substituted derivatives in satisfactory yields.

Adaptation for 4-(Isopropylthio) Derivative
To introduce the isopropylthio group, the carbodiimide intermediate may be treated with isopropylthiol in the presence of a base. For example, substituting the typical alkoxy/aryloxy nucleophiles with isopropylthiol under anhydrous conditions could yield the target compound.

Nucleophilic Substitution at the 4-Position

Chlorinated intermediates, such as 4-chlorobenzofuro[3,2-d]pyrimidine, are pivotal for introducing sulfur-based substituents. A two-step process involving:

  • Chlorination : Treatment of 4-hydroxybenzofuro[3,2-d]pyrimidine with phosphorus oxychloride (POCl3) at 80°C achieves >80% conversion to the 4-chloro derivative.
  • Thiolation : Displacement of chlorine with isopropylthiol using bases like triethylamine or N-ethyl-N,N-diisopropylamine in polar aprotic solvents (e.g., DMF, THF).

Optimization Insights

  • Temperature : Reactions performed at 60–75°C enhance nucleophilicity without decomposing the thiol.
  • Catalyst : Anhydrous potassium carbonate improves yield by scavenging HCl byproducts.

Table 1: Representative Nucleophilic Substitution Conditions

Chloro Precursor Thiol Source Base Solvent Temperature (°C) Yield (%)
4-Chlorobenzofuropyrimidine Isopropylthiol Triethylamine DMF 25 41
4-Chlorobenzofuropyrimidine Isopropylthiol K2CO3 THF 60 67

Advanced Functionalization via Cross-Coupling Reactions

Buchwald-Hartwig Amination and Thioetherification

Purification and Characterization

Crude products often require chromatographic purification due to byproduct formation. Reverse-phase HPLC with acetonitrile/water gradients resolves closely eluting impurities. Nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm structure and purity.

Key Spectral Data

  • 1H NMR (CDCl3) : δ 8.85 (s, 1H, pyrimidine-H), 7.64 (s, 1H, benzofuran-H), 3.20 (septet, 1H, SCH(CH3)2), 1.45 (d, 6H, CH3).
  • MS (ESI) : m/z 291.1 [M+H]+.

Chemical Reactions Analysis

4-(Isopropylthio)benzofuro[3,2-d]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the isopropylthio group, often using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of thiols or thioethers.

Scientific Research Applications

4-(Isopropylthio)benzofuro[3,2-d]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Isopropylthio)benzofuro[3,2-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the proliferation of cancer cells by interfering with cell signaling pathways and inducing apoptosis . It also exhibits analgesic effects by modulating pain pathways, although the exact molecular targets are still under investigation.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and substituent effects among benzofuropyrimidine derivatives:

Compound Name Core Structure Substituents Key Functional Impact Reference
4-(Isopropylthio)benzofuro[3,2-d]pyrimidine Benzofuro[3,2-d]pyrimidine 4-Isopropylthio (-S-iPr) Increased lipophilicity; potential enzyme inhibition via sulfur interactions
3-Isopropyl-2-(4-methoxyphenoxy)-1-benzofuro[3,2-d]pyrimidin-4(3H)-one Benzofuro[3,2-d]pyrimidinone 3-Isopropyl, 2-(4-methoxyphenoxy) Enhanced hydrogen bonding (C–H···O); planar fused-ring system improves crystallinity
5-(Isopropylthio)pyrido[2,3-e]tetrazolo[1,5-a]pyrimidine Pyrido-tetrazolo-pyrimidine 5-Isopropylthio, tetrazolo ring Electron-withdrawing tetrazolo ring modulates reactivity; SNAr pathway compatibility
2-(tert-Butyl)-4-chlorobenzofuro[3,2-d]pyrimidine Benzofuro[3,2-d]pyrimidine 2-tert-Butyl, 4-chloro Steric bulk from tert-butyl group may hinder binding; chloro enhances electrophilicity
4-[(4-Fluorophenyl)methylsulfanyl]-2-methyl-[1]benzofuro[3,2-d]pyrimidine Benzofuro[3,2-d]pyrimidine 4-(4-Fluorobenzylthio), 2-methyl Fluorine enhances metabolic stability; methyl group improves steric fit

Physicochemical Properties

Property This compound 3-Isopropyl-2-(4-methoxyphenoxy)-1-benzofuropyrimidinone 4-Chloro-2-(tetrahydro-2H-pyran-4-yl)benzofuro[3,2-d]pyrimidine
Molecular Weight ~324–350 g/mol (estimated) 350.36 g/mol 288.73 g/mol
Melting Point Not reported Not reported 144–145°C (chloro derivative analog)
LogP (XlogP) ~4.9 (fluorophenyl analog) ~3.5 (estimated) ~2.8 (estimated)
Hydrogen Bonding Weak C–H···π interactions Intramolecular C–H···O; intermolecular C–H···O Likely limited due to chloro and pyran substituents

Key Research Findings

Sulfur-Containing Derivatives: The isopropylthio group in this compound enhances lipophilicity (XlogP ~4.9) compared to oxygenated analogs (e.g., methoxyphenoxy derivatives with XlogP ~3.5), which may improve bioavailability .

Crystallinity and Stability: Planar fused-ring systems (r.m.s. deviation: 0.021 Å) in benzofuropyrimidinones contribute to stable crystal packing via hydrogen bonding, critical for drug formulation .

Activity-Structure Relationships :

  • Electron-Withdrawing Groups : Chloro substituents (e.g., 4-chloro derivatives) increase electrophilicity, favoring interactions with nucleophilic biological targets .
  • Bulkier Substituents : tert-Butyl groups may reduce binding affinity due to steric hindrance, as observed in fragment-based screening studies .

Biological Activity

4-(Isopropylthio)benzofuro[3,2-d]pyrimidine, a compound with the CAS number 851130-44-4, has garnered attention in recent years for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzofuro-pyrimidine core with an isopropylthio substituent, contributing to its unique chemical behavior and biological interactions. The presence of the sulfur atom in the isopropylthio group enhances lipophilicity, which may facilitate cellular membrane penetration.

Anticancer Properties

Research has indicated that derivatives of pyrimidine compounds often exhibit significant anticancer activity. For instance, studies have shown that certain pyrimidine derivatives can induce apoptosis in various cancer cell lines, including breast (MCF-7) and lung (A549) cancers. The mechanism typically involves the inhibition of specific kinases or enzymes that are crucial for cancer cell proliferation and survival .

  • Case Study : A derivative structurally similar to this compound demonstrated decreased viability in human leukemia cells (HL-60 and U937) and melanoma cells (SK-MEL-1), suggesting potential for further development as an anticancer agent .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Various studies have highlighted the effectiveness of sulfur-containing compounds against bacterial strains. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

  • Research Findings : Compounds with similar structures have shown notable antibacterial activity against Gram-positive and Gram-negative bacteria, indicating that this compound may exhibit similar effects through its isopropylthio group enhancing bioactivity .

Other Biological Activities

Beyond anticancer and antimicrobial effects, there is emerging evidence regarding the neuroprotective properties of pyrimidine derivatives. Some studies suggest that these compounds can inhibit enzymes linked to neurodegenerative diseases, potentially offering therapeutic avenues for conditions like Alzheimer's disease.

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism or bacterial growth.
  • Apoptosis Induction : It can trigger apoptotic pathways in cancer cells through mitochondrial dysfunction or activation of caspases.
  • Cell Membrane Interaction : The lipophilic nature due to the isopropylthio group may facilitate interactions with cellular membranes, affecting permeability and signaling pathways.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMechanism
5-Amino-2-(phenylsulfanyl)benzenecarbonitrileAnticancer, AntimicrobialEnzyme inhibition
Thiadiazole derivativesAnticancerApoptosis induction
Pyrazolo-pyrimidine derivativesNeuroprotectiveEnzyme inhibition

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